2-(5-chloro-1H-benzimidazol-1-yl)ethanamine
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Overview
Description
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-benzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with chloroacetic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Scientific Research Applications
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic uses, such as in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-benzimidazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making these compounds effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-benzimidazol-2-yl)ethanamine
- (5-chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
- 2-(5-chloro-1-propyl-1H-benzimidazol-2-yl)ethanamine
Uniqueness
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of the chloro group at the 5-position and the ethanamine side chain contribute to its distinct properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(5-chlorobenzimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11/h1-2,5-6H,3-4,11H2 |
InChI Key |
YAMILBKZLVATHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN2CCN |
Origin of Product |
United States |
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